molecular formula C18H21N5O4S B2579281 N-(4-(3-(4-acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1091409-32-3

N-(4-(3-(4-acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2579281
CAS RN: 1091409-32-3
M. Wt: 403.46
InChI Key: JHJWZMKXFAUORS-UHFFFAOYSA-N
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Description

The compound is also known as ITK Inhibitor, BMS-509744 . It is a cell-permeable aminothioaryl-thiazolo compound that potently inhibits ITK kinase activity . It inhibits ITK-dependent cellular signaling and can alleviate OVA challenge-induced airway leukocytes infiltration .


Molecular Structure Analysis

The compound has an empirical formula of C₃₂H₄₁N₅O₄S₂ . It is a pale yellow powder . The X-ray crystal structure of ITK complexed with inhibitor BMS-509744 has been reported .


Physical And Chemical Properties Analysis

The compound is a pale yellow powder . It is cell permeable .

Scientific Research Applications

Synthesis and Biological Activities

  • Cardiotonic Agents : Research on the synthesis of 2-phenylthiazolidine derivatives, including modifications of the thiazolidine moiety, explored their potential as cardiotonic agents. The study found variations in inotropic activity among different derivatives, indicating a potential avenue for developing new cardiotonic medications (H. Nate et al., 1987).

  • Antimicrobial and Antiurease Activities : Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities. Some compounds exhibited antimicrobial activity against test microorganisms, as well as antiurease and antilipase activities, suggesting potential for addressing bacterial infections and other conditions (Serap Başoğlu et al., 2013).

  • Anticancer and Anti-inflammatory Agents : Synthesis of novel pyrazolopyrimidines derivatives aimed at exploring their anticancer and anti-5-lipoxygenase activities. These compounds were screened for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating their potential in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).

  • Nootropic Agents : Research on the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds evaluated their potential as nootropic agents. These compounds were tested for activity, suggesting possible applications in enhancing cognitive function or treating cognitive impairments (V. Valenta et al., 1994).

Mechanism of Action

The compound inhibits ITK kinase activity in an ATP-competitive manner by stabilizing ITK activation loop in a substrate-blocking, inactive conformation . It inhibits ITK-dependent cellular signaling .

Safety and Hazards

The compound is handled under standard conditions . More specific safety and hazard information could not be found.

properties

IUPAC Name

N-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-12(24)22-7-9-23(10-8-22)15(25)5-4-13-11-28-18(20-13)21-17(27)14-3-2-6-19-16(14)26/h2-3,6,11H,4-5,7-10H2,1H3,(H,19,26)(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWZMKXFAUORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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